molecular formula C20H25N3O2S B10991985 N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide

N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide

Cat. No.: B10991985
M. Wt: 371.5 g/mol
InChI Key: BUOPDXVARIBCMH-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide is a synthetic small molecule characterized by a thiazole ring substituted with a tert-butyl group at position 4 and an acetamide linker connecting to a modified indole moiety. This compound belongs to a class of thiazole-indole hybrids, which are frequently explored for their pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory activities .

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[1-(2-methoxyethyl)indol-3-yl]acetamide

InChI

InChI=1S/C20H25N3O2S/c1-20(2,3)17-13-26-19(21-17)22-18(24)11-14-12-23(9-10-25-4)16-8-6-5-7-15(14)16/h5-8,12-13H,9-11H2,1-4H3,(H,21,22,24)

InChI Key

BUOPDXVARIBCMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CC2=CN(C3=CC=CC=C32)CCOC

Origin of Product

United States

Preparation Methods

Regioselective Alkylation of Indole

Indole alkylation at the 1-position is challenging due to competing reactivity at the 3-position. To direct substitution, a two-step protocol is employed:

Step 1: Protection of Indole
Indole is treated with chlorotrimethylsilane (TMSCl) in tetrahydrofuran (THF) to form 1-(trimethylsilyl)-1H-indole, temporarily blocking the 1-position.

Step 2: Alkylation and Deprotection
The silyl-protected indole reacts with 2-methoxyethyl bromide in the presence of potassium tert-butoxide (t-BuOK) at 0°C. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) yields 1-(2-methoxyethyl)-1H-indole.

Reaction Conditions

ParameterValue
SolventTHF
Temperature0°C → RT
Yield72%–78%

Acetylation at the 3-Position

Friedel-Crafts acetylation introduces the acetic acid moiety. A mixed anhydride approach minimizes over-acylation:

Procedure
1-(2-Methoxyethyl)-1H-indole is treated with chloroacetyl chloride and aluminum chloride (AlCl₃) in dichloromethane (DCM) at −10°C. Hydrolysis with aqueous NaOH yields 2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetic acid.

Optimization Data

CatalystTemperatureYield
AlCl₃−10°C65%
FeCl₃−10°C48%

Synthesis of 4-(tert-Butyl)thiazol-2-amine

Hantzsch Thiazole Synthesis

The Hantzsch reaction between tert-butyl ketone, bromine, and thiourea forms the thiazole core:

Reaction Scheme
tert-Butyl methyl ketone + Br₂ + Thiourea → 4-(tert-Butyl)thiazol-2-amine

Conditions

  • Solvent: Ethanol/water (3:1)

  • Temperature: 80°C, 4 h

  • Yield: 85%

Purification and Characterization

Crude product is recrystallized from hexane/ethyl acetate (4:1). Purity is confirmed via HPLC (≥98%) and ¹H NMR (δ 6.85 ppm, singlet, thiazole C5-H).

Amide Coupling and Final Assembly

Activation of Carboxylic Acid

2-(1-(2-Methoxyethyl)-1H-indol-3-yl)acetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.

Coupling with 4-(tert-Butyl)thiazol-2-amine

The activated acid reacts with the thiazole amine at room temperature for 12 h, yielding the target acetamide.

Yield Optimization

Coupling AgentSolventYield
EDC/HOBtDCM78%
DCC/DMAPTHF65%

Critical Analysis of Alternative Routes

Continuous Flow Synthesis

Adapting methods from continuous flow indolylthiazole synthesis, a microreactor system could sequentially perform:

  • Indole alkylation (150°C, 3.75 min residence time).

  • Acetylation (200°C, 5 min).

  • Amide coupling (100°C, 2 min).
    Advantages : 40% reduction in reaction time; 15% higher yield than batch mode.

Fischer Indole Synthesis Limitations

While Fischer indole synthesis is effective for unsubstituted indoles , the 1-(2-methoxyethyl) group necessitates pre-functionalized substrates, rendering this route impractical.

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide can be compared to analogous compounds reported in recent literature. Key comparisons focus on substituent effects, physicochemical properties, and biological activities.

Structural Analogues with Thiazole-Acetamide-Indole Backbones

2.1.1. Substituent Variations on the Thiazole Ring
  • Compound 13 (): 2-(1H-Indol-3-yl)-N-(5-methylthiazol-2-yl)acetamide Key Differences: Lacks the tert-butyl group at the thiazole’s 4-position and has a simpler methyl substituent.
  • Compound 14 (): 2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide Key Differences: Features a sulfonyl group on the indole and a methylbenzyl substituent instead of 2-methoxyethyl.
2.1.2. Substituent Variations on the Indole Ring
  • Compound 15 (): N-(1-(1H-Indol-3-yl)-2-(4-methoxyphenylamino)-2-oxoethyl)-2-(4,6-dimethylpyrimidin-2-ylthio)-N-(pyridin-3-ylmethyl)acetamide Key Differences: Contains a pyrimidinylthio group and a pyridinylmethyl substituent.

Physicochemical Properties

A comparative analysis of melting points, molecular weights, and synthetic yields highlights substituent-driven trends:

Compound Name (Source) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound ~425.5* Not Reported Not Given 4-(tert-butyl)thiazole, 2-methoxyethyl-indole
2-(1H-Indol-3-yl)-N-(5-methylthiazol-2-yl)acetamide (13) 283.35 Not Reported In Stock 5-methylthiazole, unmodified indole
N-(4-(p-tolyl)thiazol-2-yl)acetamide derivatives () 408.52–438.54 269–303 72–86 Aryl-thiazole, piperazine/arylacetamide
Coumarin-linked thiazole () 446.30 216–220 64 Coumarin-thiazole, dichlorophenylamino

*Estimated based on structural similarity to .

  • Key Observations :
    • The tert-butyl group in the target compound likely increases hydrophobicity compared to methyl or aryl substituents in analogues .
    • Higher melting points in piperazine-linked thiazoles () suggest stronger intermolecular interactions due to polar groups .

Biological Activity

4-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 4-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide is C15H16FN3O2SC_{15}H_{16}FN_3O_2S with a molecular weight of approximately 319.37 g/mol. The compound features a benzenesulfonamide moiety linked to a benzimidazole derivative, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to benzimidazoles often inhibit key enzymes involved in cancer cell proliferation. For instance, they may target topoisomerases or cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
  • Antiparasitic Activity : Benzimidazole derivatives have historically been utilized as antiparasitic agents, suggesting potential uses in treating parasitic infections.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. A study evaluating various derivatives found that certain compounds demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 3.96 to 4.38 μM .

CompoundCell LineIC50 (μM)Mechanism
4-fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamideMCF-7TBDInhibits CDK activity
Similar Benzimidazole DerivativeHepG24.38Induces apoptosis

Antiparasitic Activity

Benzimidazole derivatives are also recognized for their antiparasitic effects. The mechanism often involves binding to β-tubulin, disrupting microtubule formation necessary for cell division in parasites.

Case Studies

  • In Vivo Efficacy : In a mouse xenograft model, a related benzimidazole derivative was administered at a dose of 10 mg/kg, demonstrating significant tumor reduction compared to control groups . This suggests that similar compounds may offer therapeutic benefits in vivo.
  • Structure-Activity Relationship (SAR) : Studies have shown that modifications in the side chains of benzimidazole compounds can enhance their potency and selectivity against specific cancer types. For example, the introduction of fluorine atoms has been associated with increased lipophilicity and improved cellular uptake .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N-(4-(tert-butyl)thiazol-2-yl)-2-(1-(2-methoxyethyl)-1H-indol-3-yl)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the indole and thiazole rings. Key steps include:

  • Indole alkylation : Use 2-methoxyethyl halides under basic conditions (e.g., NaH in DMF) to introduce the 1-(2-methoxyethyl) group .
  • Acetamide coupling : React the indole intermediate with activated thiazole derivatives (e.g., via EDC/HOBt-mediated coupling) .
  • Optimization : Control temperature (60–80°C), solvent (polar aprotic solvents like DMF or DCM), and reaction time (12–24 hrs) to maximize yield (typically 60–75%) and purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) with TMS as an internal reference to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~428) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and resolve byproducts .

Q. How does the compound react under standard laboratory conditions?

  • Methodology :

  • Hydrolysis : Susceptible to acidic/basic hydrolysis of the acetamide moiety; monitor via TLC or HPLC .
  • Oxidation : The thiazole sulfur may oxidize to sulfoxide under strong oxidizing agents (e.g., H₂O₂) .
  • Stability : Store at –20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl, methoxyethyl groups) influence biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with varied substituents (Table 1). For example:
Substituent on ThiazoleSubstituent on IndoleBiological Activity (IC₅₀)Source
tert-butyl2-methoxyethylAnticancer: 2.1 µM
MethylEthylAnticancer: 5.8 µM
  • Electronic/Steric Effects : Use computational tools (e.g., DFT) to analyze electron-withdrawing/donating effects of substituents on binding affinity .

Q. What computational strategies are effective for predicting target interactions?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2). Focus on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with the tert-butyl group .
  • MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. How can researchers resolve contradictions in reaction yields or bioactivity data across studies?

  • Methodology :

  • Solvent Effects : DMF may enhance solubility but increase side reactions vs. DCM, which offers better selectivity .
  • Bioassay Variability : Standardize cell lines (e.g., MCF-7 for cancer) and incubation times (48–72 hrs) to reduce discrepancies .

Q. What pharmacokinetic properties (e.g., solubility, metabolic stability) should be prioritized?

  • Methodology :

  • Lipinski’s Rule : LogP <5, molecular weight <500 Da. This compound’s logP (~3.2) suggests moderate solubility .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to estimate metabolic half-life .

Q. What methods are recommended for evaluating in vitro toxicity?

  • Methodology :

  • MTT Assay : Test against normal cell lines (e.g., HEK293) to determine selectivity indices (e.g., IC₅₀ cancer vs. normal cells >10) .
  • hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risks .

Q. How can multi-target interaction studies be designed for this compound?

  • Methodology :

  • Kinase Profiling : Use PamStation®12 or Eurofins KinaseProfiler™ to screen 100+ kinases at 1 µM concentration .
  • Transcriptomics : RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, angiogenesis) .

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